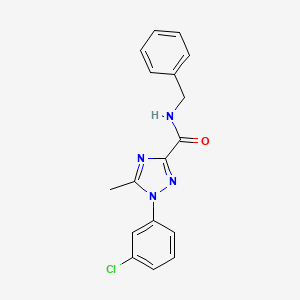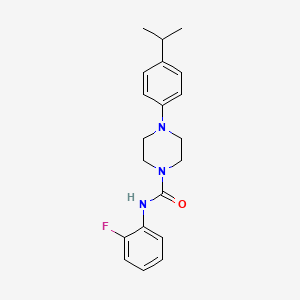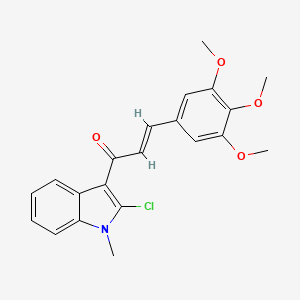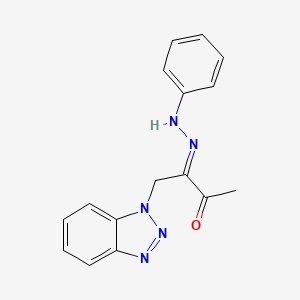![molecular formula C21H13N5OS B13370289 2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13370289.png)
2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a complex heterocyclic compound that integrates multiple functional groups, including benzofuran, triazolo, thiadiazole, and quinoline moieties. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the triazolothiadiazole ring. The final step involves the condensation of the triazolothiadiazole intermediate with 2-chloroquinoline under reflux conditions in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives. Substitution reactions can lead to various substituted quinoline or benzofuran derivatives .
科学研究应用
2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes involved in DNA repair, such as PARP-1, and to induce apoptosis in cancer cells by upregulating pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes like Bcl2 . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit key bacterial enzymes .
相似化合物的比较
2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolothiadiazole core but differ in the substituents attached to the core structure.
Quinoline derivatives: Compounds like 2-chloroquinoline and its derivatives are structurally related and have been extensively studied for their antimalarial and anticancer activities.
Benzofuran derivatives: Compounds such as 3-methylbenzofuran and its analogs are known for their antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with multiple biological targets and exhibit a broad spectrum of pharmacological activities.
属性
分子式 |
C21H13N5OS |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
3-(3-methyl-1-benzofuran-2-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H13N5OS/c1-12-14-7-3-5-9-17(14)27-18(12)19-23-24-21-26(19)25-20(28-21)16-11-10-13-6-2-4-8-15(13)22-16/h2-11H,1H3 |
InChI 键 |
ZVKOELIURUVOKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=NC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370206.png)

![ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13370211.png)
![N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370218.png)
![2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzonitrile](/img/structure/B13370229.png)


![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370236.png)

![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370265.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370278.png)
![2-[(4-hydroxy-2-methylpyridin-3-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B13370280.png)

![5-bromo-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-furamide](/img/structure/B13370285.png)
